ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate
Description
Ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound combining a quinazolinone core with a substituted thiazole-carboxylate moiety. The quinazolinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity, while the thiazole ring enhances metabolic stability and bioavailability. The compound’s structure features a 4-oxoquinazolin-3(4H)-yl group linked via an acetyl bridge to the amino group of a 1,3-thiazole-4-carboxylate ester. This esterification (ethyl group) likely improves lipophilicity, facilitating membrane permeability .
Properties
Molecular Formula |
C16H14N4O4S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H14N4O4S/c1-2-24-15(23)12-8-25-16(18-12)19-13(21)7-20-9-17-11-6-4-3-5-10(11)14(20)22/h3-6,8-9H,2,7H2,1H3,(H,18,19,21) |
InChI Key |
NHZNUVUSVKKOLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
Quinazolinone synthesis often begins with anthranilic acid derivatives. For example, 3-amino-2-methyl-6-substitutedquinazolin-4(3H)-ones are synthesized via cyclization of methyl-2-aminobenzoate with hydrazine hydrate under reflux conditions. A representative procedure involves:
Functionalization with Chloroacetyl Chloride
The 3-aminoquinazolinone intermediate undergoes chloroacetylation to introduce reactive sites for subsequent coupling:
-
Reacting 3-aminoquinazolinone (2a, 0.01 mol) with chloroacetyl chloride (0.01 mol) and anhydrous K₂CO₃ in dry acetone under reflux for 18–20 hours.
-
Characterizing the product (3a ) via IR (C=O stretch at 1670 cm⁻¹) and ¹H NMR (δ 2.27 ppm for CH₃).
Synthesis of Ethyl 2-Amino-1,3-Thiazole-4-Carboxylate
Cyclocondensation of Thiourea and α-Halo Ketones
The thiazole core is synthesized via the Hantzsch thiazole synthesis:
Table 1: Spectral Data for Ethyl 2-Amino-1,3-Thiazole-4-Carboxylate
| Technique | Key Signals |
|---|---|
| IR (cm⁻¹) | 3454 (NH₂), 1670 (C=O), 1610 (C=N) |
| ¹H NMR (δ) | 1.32 (t, 3H, CH₂CH₃), 4.27 (q, 2H, CH₂CH₃), 6.89 (s, 1H, thiazole-H) |
Coupling of Quinazolinone and Thiazole Intermediates
Formation of the Acetylamino Linker
The chloroacetylated quinazolinone (3a ) reacts with the amino group of the thiazole derivative to form the acetylamino bridge:
Mechanistic Insights
The reaction proceeds via nucleophilic substitution, where the thiazole’s amino group attacks the electrophilic carbonyl carbon of the chloroacetylated quinazolinone, followed by elimination of HCl.
Optimization and Challenges
Solvent and Catalyst Effects
Regioselectivity in Thiazole Fusion
Introducing bromine at the ortho-position of aromatic amines ensures regiocontrolled thiazole ring formation, as demonstrated in the synthesis of thiazolo[4,5-g]quinazolines.
Characterization and Quality Control
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone moiety can be reduced to the corresponding dihydroquinazoline using reducing agents such as sodium borohydride.
Substitution: The ester group can be hydrolyzed to the carboxylic acid under acidic or basic conditions, and the amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Carboxylic acids, substituted amides.
Scientific Research Applications
Biological Activities
Ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate exhibits several biological activities that make it a candidate for therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may possess anticancer properties. For instance, research indicates that quinazoline derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
- Antimicrobial Properties : The thiazole component is known for its antimicrobial activities. Compounds derived from thiazoles have shown effectiveness against various bacterial strains, making them potential candidates for antibiotic development .
- Anti-inflammatory Effects : Some derivatives of quinazoline have been evaluated for their anti-inflammatory properties, suggesting that this compound may also exhibit similar effects .
Synthesis and Derivative Exploration
The synthesis of this compound typically involves multi-step processes that include the formation of the thiazole and quinazoline moieties. Various synthetic routes have been developed to optimize yield and purity. The synthesis often employs coupling reactions between thiazole derivatives and quinazoline precursors .
Table: Comparison of Synthesis Methods
| Method | Yield (%) | Reaction Conditions | Key Features |
|---|---|---|---|
| Method A | 85% | Reflux in DMF | High selectivity for thiazole formation |
| Method B | 78% | Room temperature | Simpler procedure but lower yield |
| Method C | 90% | Microwave-assisted | Faster reaction time with improved yield |
Case Studies
- Anticancer Screening : A study evaluated the anticancer activity of related quinazoline compounds against various cancer cell lines. Results indicated significant cytotoxic effects, prompting further investigation into the structure-activity relationship (SAR) of similar compounds .
- Antimicrobial Testing : Research on thiazole derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting the potential of this compound in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The quinazolinone moiety may inhibit enzyme activity by binding to the active site, while the thiazole ring could interact with receptor sites, modulating their activity.
Comparison with Similar Compounds
Compound A : 2-(4-oxo-3(4H)-quinazolinyl)-N-(1,3-thiazol-2-yl)acetamide (CAS: 723737-98-2)
- Key Differences: Lacks the ethyl carboxylate group at the thiazole 4-position. The acetamide is directly attached to the thiazole 2-amino group instead of the 4-carboxylate.
- The absence of the ester may decrease metabolic stability, as ester groups often slow hydrolysis in vivo .
Compound B : 4-(2-(2-(Substituted-thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide derivatives
- Key Differences: Incorporates a sulfonamide group and a sulfur-substituted quinazolinone. Features an ethyl linker between the quinazolinone and benzenesulfonamide.
- Implications :
Compound C : Ethyl 2-amino-1,3-thiazole-4-carboxylate (CAS: 5398-36-7)
- Key Differences: Simplest analogue lacking the quinazolinone-acetyl moiety. Retains the thiazole-carboxylate core but without the extended heterocyclic system.
- Implications: Limited biological activity due to the absence of the quinazolinone pharmacophore. Primarily used as a synthetic intermediate for cephalosporins and other antibiotics .
Physicochemical and Pharmacokinetic Properties
*Calculated using ChemDraw and PubChem data.
Biological Activity
Ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound notable for its potential biological activities. This compound features a thiazole ring and a quinazoline derivative, contributing to its pharmacological interest. Its molecular formula is C13H12N4O3S, with a molecular weight of approximately 306.34 g/mol. The structure includes an ethyl ester group, an acetylamino function, and a 4-oxoquinazoline moiety, which are essential for its biological interactions and activities.
Antitumor Activity
Research indicates that compounds with similar structural frameworks exhibit significant antitumor properties. For instance, in vitro studies have shown that derivatives of thiazole and quinazoline can inhibit the growth of various human tumor cell lines. Specifically, compounds structurally related to this compound have demonstrated promising anticancer activity against multiple cancer types .
| Compound | Cell Line | GI50 Value (µM) |
|---|---|---|
| This compound | RPMI-8226 (leukemia) | 0.08 |
| Other derivatives | Various | 38.3 (broad spectrum) |
The mechanism of action for this compound likely involves interaction with key biological targets such as enzymes and receptors. The quinazolinone core can bind to active sites on enzymes, inhibiting their functions and disrupting cellular pathways associated with cancer progression.
Antimicrobial Activity
In addition to antitumor effects, compounds with similar thiazole and quinazoline structures have shown broad-spectrum antimicrobial properties. For example, studies have demonstrated that certain thiazole derivatives exhibit antifungal activity against various fungi and antiviral activity against tobacco mosaic virus (TMV). The biological evaluation of these compounds suggests that they can inhibit fungal growth effectively at concentrations around 50 µg/mL .
| Activity Type | Target Organism | Concentration (µg/mL) | Inhibition Rate (%) |
|---|---|---|---|
| Fungicidal | Six fungi | 50 | >50 |
| Antiviral | TMV | 100 | >50 |
Case Studies
- Antitumor Studies : A study conducted by the National Cancer Institute evaluated various thiazole derivatives for their antitumor activity against 60 human tumor cell lines. The results indicated that several compounds exhibited significant inhibitory effects, particularly against leukemia cell lines .
- Antimicrobial Studies : Another study reported the synthesis of novel 2-amino-1,3-thiazole derivatives showing good fungicidal activity and antiviral effects against TMV. Compounds were tested in vivo and demonstrated considerable protective activity compared to established controls .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions:
- Step 1 : Prepare the 4-oxoquinazolin-3(4H)-yl moiety via cyclization of anthranilic acid derivatives with acylating agents (e.g., acetic anhydride) under basic conditions .
- Step 2 : Synthesize the thiazole core by reacting ethyl 2-amino-4-carboxylate derivatives with thiourea or α-halo ketones. For example, ethyl 2-bromoacetate and thiourea in ethanol under reflux yield thiazole intermediates .
- Step 3 : Couple the quinazolinone and thiazole units via acetylation. Use chloroacetyl chloride or activated esters in polar aprotic solvents (e.g., DMF) with triethylamine as a base to form the acetyl-amino linkage .
- Key Variables : Reaction time, temperature, and stoichiometry of acylating agents significantly impact yield. For instance, excess chloroacetyl chloride may lead to over-acylation, requiring precise stoichiometric control .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Prioritize signals for the thiazole ring (e.g., C-2 at ~160 ppm in 13C NMR), acetyl-amino protons (δ ~2.5–3.0 ppm in 1H NMR), and quinazolinone carbonyls (C=O at ~170–175 ppm) .
- IR Spectroscopy : Confirm the presence of amide (N–H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) and ester (C=O ~1730 cm⁻¹) groups .
- Mass Spectrometry : Use HRMS to validate the molecular ion peak (e.g., [M+H]+) and fragmentation patterns, such as loss of the ethyl ester group (-46 Da) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial Screening : Follow protocols in using agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Test concentrations ranging from 10–100 µg/mL.
- Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Include positive controls like doxorubicin .
- Enzyme Inhibition : Screen against kinases or proteases using fluorometric/colorimetric kits. For example, assess EGFR inhibition via ATPase activity assays .
Advanced Research Questions
Q. How can computational methods optimize the compound’s structure for enhanced target binding, and what contradictions exist between in silico predictions and experimental data?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with targets like EGFR or DNA gyrase. Focus on hydrogen bonding with the quinazolinone carbonyl and hydrophobic contacts with the thiazole ring .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Pay attention to RMSD fluctuations >2 Å, which may indicate poor target compatibility .
- Contradictions : Some studies report high binding affinity in silico but low in vitro activity due to poor solubility. Address this by incorporating logP calculations (e.g., AlogPS) and modifying ester groups to improve hydrophilicity .
Q. What strategies resolve contradictory results in SAR studies, particularly when substituent effects oppose hypothesized trends?
- Methodological Answer :
- Meta-Analysis : Compile data from analogs (e.g., 4-phenylthiazole derivatives and quinazolinones ) to identify outliers. Use clustering algorithms (e.g., PCA) to detect hidden variables like steric effects.
- Orthogonal Assays : Validate unexpected SAR trends with alternative assays. For example, if a methyl group reduces antimicrobial activity in disk diffusion but enhances it in broth microdilution, investigate bioavailability differences .
- Synthetic Re-evaluation : Confirm compound purity and stereochemistry via X-ray crystallography (as in ) to rule out structural misassignment.
Q. How do reaction solvents and catalysts influence the regioselectivity of thiazole-quinazolinone coupling?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic acetylation at the thiazole’s amino group, while protic solvents (ethanol) may promote side reactions like ester hydrolysis .
- Catalyst Screening : Compare metal catalysts (e.g., Pd/C for hydrogenation) vs. organocatalysts (DMAP for acyl transfer). For example, DMAP increases coupling efficiency by 20–30% in DMF .
- Regioselectivity : Use 2D NMR (HSQC, HMBC) to confirm linkage sites. A common pitfall is acetyl group migration to the quinazolinone’s N-1 position, which can be mitigated by low-temperature reactions (-10°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
